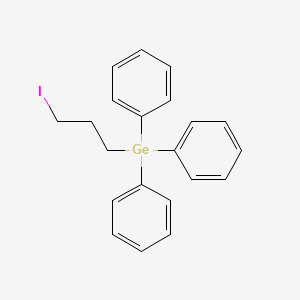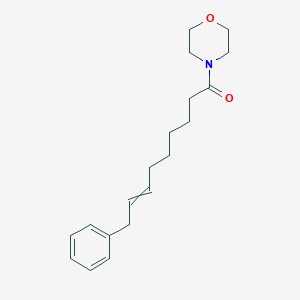![molecular formula C22H16ClN3O3S B12523972 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-30-6](/img/structure/B12523972.png)
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a phenyldiazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a chlorophenyl-substituted ketone with thiourea under acidic conditions. The phenyldiazenyl group can be introduced via a diazotization reaction followed by azo coupling with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and azo group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-benzoic acid
- 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-methyl-diazenyl]benzoic acid
Uniqueness
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is unique due to the presence of both the thiazolidine ring and the phenyldiazenyl group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
654649-30-6 |
|---|---|
Molekularformel |
C22H16ClN3O3S |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-8-6-14(7-9-15)21-26(20(27)13-30-21)19-11-10-17(12-18(19)22(28)29)25-24-16-4-2-1-3-5-16/h1-12,21H,13H2,(H,28,29) |
InChI-Schlüssel |
KEZBYQZXCBUSED-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
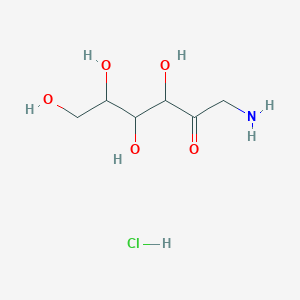
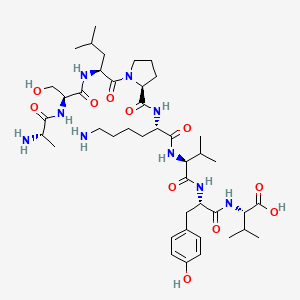
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
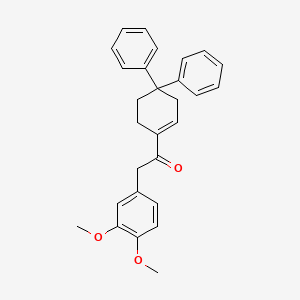
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
